molecular formula C11H14BrIO3 B8359409 5-Iodo-2-(2-methoxyethoxymethoxy)benzyl bromide

5-Iodo-2-(2-methoxyethoxymethoxy)benzyl bromide

Cat. No. B8359409
M. Wt: 401.03 g/mol
InChI Key: VAWGIKZWOQDHFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodo-2-(2-methoxyethoxymethoxy)benzyl bromide is a useful research compound. Its molecular formula is C11H14BrIO3 and its molecular weight is 401.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Iodo-2-(2-methoxyethoxymethoxy)benzyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Iodo-2-(2-methoxyethoxymethoxy)benzyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Iodo-2-(2-methoxyethoxymethoxy)benzyl bromide

Molecular Formula

C11H14BrIO3

Molecular Weight

401.03 g/mol

IUPAC Name

2-(bromomethyl)-4-iodo-1-(2-methoxyethoxymethoxy)benzene

InChI

InChI=1S/C11H14BrIO3/c1-14-4-5-15-8-16-11-3-2-10(13)6-9(11)7-12/h2-3,6H,4-5,7-8H2,1H3

InChI Key

VAWGIKZWOQDHFG-UHFFFAOYSA-N

Canonical SMILES

COCCOCOC1=C(C=C(C=C1)I)CBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 5-iodo-2-(2-methoxy-ethoxymethoxy)-benzyl alcohol (7.5 g, 22 mmol) in 60 mL of THF at 15° C. is added triphenylphospine (6.35 g, 24 mmol) followed by N-bromosuccinamide (4.3 g, 24 mmol). The solution is stirred for 5 min. The solution is allowed to warm to ambient temperature. After 20 min, the solution is concentrated. The crude product is purified by column chromatography eluting with EtOAc:CH2Cl2 :hexane (3:1:6).
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
6.35 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 5-iodo-2-(2-methoxy-ethoxymethoxy)-benzyl alcohol (7.5 g, 22 mmol) in 60 mL of THF at 15° C. is added triphenylphosphine (6.35 g, 24 mmol) followed by N-bromosuccinimide (4.3 g, 24 mmol). The solution is stirred for 5 minutes. The solution is allowed to warm to ambient temperature. After 20 minutes, the solution is concentrated. The crude product is purified by column chromatography eluting with EtOAc:CH2Cl2 :hexane (3:1:6).
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
6.35 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step Two

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